6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyldimethylsilyloxy group attached to it. This group is often used in organic synthesis as a protecting group for alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The tert-butyldimethylsilyloxy group is likely to be bulky and could influence the overall shape of the molecule .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . The pyrrolidine ring can participate in a variety of reactions, particularly those involving the nitrogen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the tert-butyldimethylsilyloxy group is non-polar and could make the compound overall less polar .Scientific Research Applications
Synthesis and Anticonvulsant Activity
The compound "6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinaldehyde" has been studied for its potential in the synthesis of various amides and their anticonvulsant activities. A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized and evaluated for their anticonvulsant activity, indicating that most molecules in the series revealed protection in at least one model of epilepsy. The mechanism of anticonvulsant activity may be partially related to the influence on the voltage-gated sodium and calcium channels (Obniska et al., 2015).
Radiosynthesis and PET Imaging
The compound's derivative, 11C-PBB3, is a clinically useful PET probe for in vivo imaging of tau pathology in the human brain. The study highlights the radiosynthesis, photoisomerization, biodistribution, and metabolite analysis of 11C-PBB3, proving its clinical utility and providing insights for reliable production and application in diverse PET facilities (Hashimoto et al., 2014).
Synthesis and Pharmacological Evaluation
New N-Mannich bases of 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones were synthesized and their anticonvulsant activity described, with the majority of compounds being effective in the MES test. The study provides a quantitative evaluation of these compounds' efficacy in seizures, highlighting their potency and low neurotoxicity compared to standard antiepileptic drugs (Obniska et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,11,13H,8-10,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPRUZQZFKQVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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